

wet etch rate comparison of SiN films from TSA and other precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisilylamine*

Cat. No.: *B1208238*

[Get Quote](#)

A Comparative Guide to the Wet Etch Rates of Silicon Nitride (SiN) Films: **Trisilylamine** (TSA) vs. Other Precursors

In the fabrication of semiconductor devices, silicon nitride (SiN) thin films are indispensable for various applications, including etch stop layers, hard masks, and passivation layers. The resistance of these films to wet chemical etching is a critical performance metric. This guide provides a comparative analysis of the wet etch rates of SiN films deposited using **trisilylamine** (TSA) against those produced with other common silicon precursors. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize microfabrication technologies.

Performance Overview

Trisilylamine (TSA) is a carbon-free and chlorine-free precursor that has gained attention for depositing high-quality SiN films, particularly via atomic layer deposition (ALD) and plasma-enhanced ALD (PEALD). These films often exhibit desirable properties such as low hydrogen content and high density, which contribute to lower wet etch rates in etchants like hydrofluoric acid (HF) and hot phosphoric acid.

Recent studies have also explored TSA homologs, such as tris(disilanyl)amine (TDSA), which have demonstrated even lower wet etch rates compared to TSA-derived films.^{[1][2][3]} This improvement is attributed to the higher silicon content in the TDSA-deposited films, leading to enhanced resistance to wet etchants.^{[1][2][3]}

The wet etch rate (WER) of SiN films is not solely dependent on the precursor but is also strongly influenced by the deposition method and process parameters. A key finding across multiple studies is the strong correlation between film density and wet etch rate; denser films consistently exhibit lower etch rates.^{[4][5]}

Comparative Wet Etch Rate Data

The following table summarizes the wet etch rates of SiN films deposited from various precursors under different conditions, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in deposition techniques and etching conditions across different studies.

Precursor	Deposition Method	Etchant	Deposition Temp. (°C)	Wet Etch Rate (nm/min)	Reference
Trisilylamine (TSA)	PEALD	100:1 diluted HF	400	Low, comparable to LPCVD at >700°C	[1]
Trisilylamine (TSA)	PEALD	1:100 HF	As-deposited	35.04	[6] [7]
Trisilylamine (TSA)	PEALD	1:100 HF	650 (Post-annealed)	9.72	[6] [7]
Tris(disilanyl)amine (TDSA)	PEALD	Not Specified	<300	Lower than TSA	[1] [2] [3]
Dichlorosilane (SiH ₂ Cl ₂)	ALD	diluted HF	500	Lower than SiCl ₄	[8] [9]
Silicon Tetrachloride (SiCl ₄)	ALD	diluted HF	500	Higher than SiH ₂ Cl ₂	[8] [9]
Silane (SiH ₄)	PECVD	Not Specified	Not Specified	Varies with deposition parameters	[10] [11]
Various Precursors	PECVD	HF solutions	Not Specified	Etch rate decreases with increased Si/N ratio	[10] [11]

Experimental Methodologies

The data presented is derived from various experimental setups. Below are generalized protocols representative of the cited studies.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN from TSA

A typical PEALD process for depositing SiN films using TSA involves the sequential exposure of a substrate to the TSA precursor and a nitrogen-containing plasma.

- **Precursor Delivery:** **Trisilylamine** (TSA) is introduced into the reaction chamber for a set pulse duration.
- **Purge:** The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted precursor and byproducts.
- **Plasma Exposure:** A plasma is generated from a nitrogen source gas (e.g., N₂, NH₃, or a mixture of N₂ and H₂) to react with the adsorbed precursor layer on the substrate surface, forming a thin layer of silicon nitride.
- **Purge:** The chamber is purged again to remove reaction byproducts.
- **Repeat:** These steps are repeated in a cyclic manner to achieve the desired film thickness.

Deposition temperatures for this process are typically in the range of 100-350°C.^[7] Post-deposition annealing can be performed to further densify the film and reduce the wet etch rate.^{[6][7]}

Wet Etching Procedure

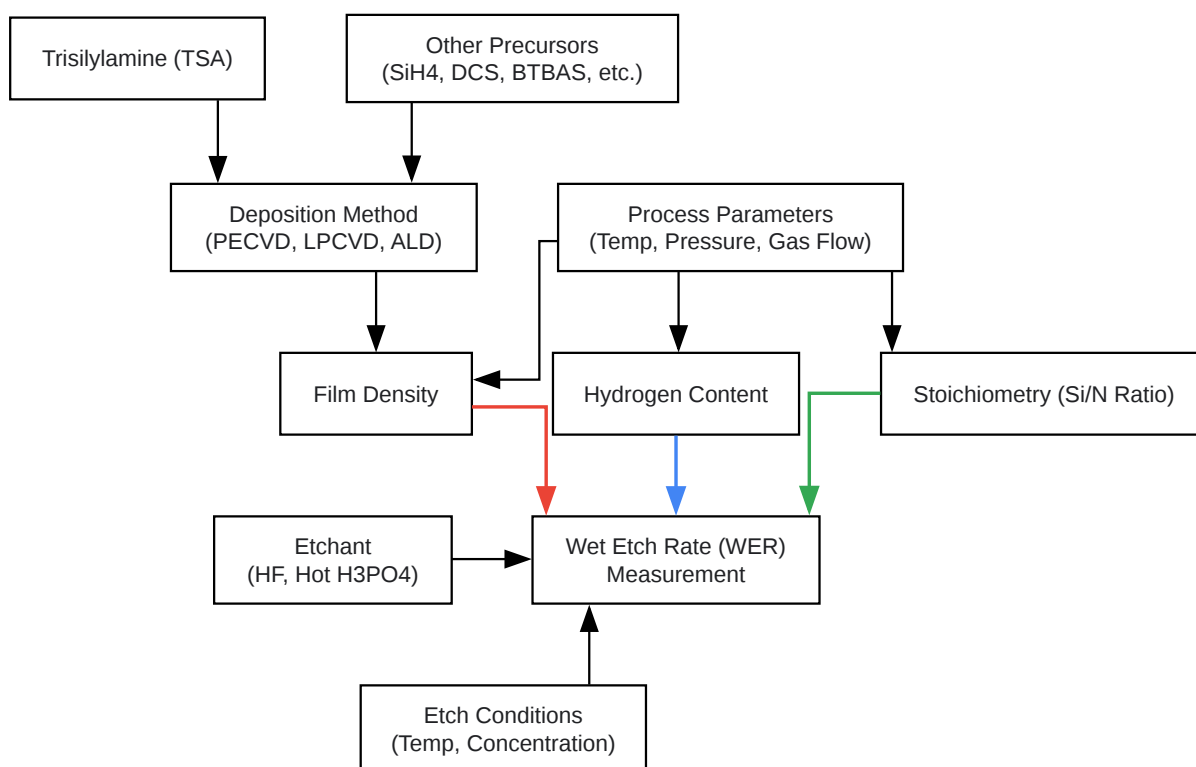
The wet etch rate is determined by measuring the film thickness before and after immersion in a specific etchant for a known period.

- **Initial Thickness Measurement:** The thickness of the as-deposited SiN film is measured using a technique like ellipsometry.
- **Etching:** The substrate with the SiN film is immersed in a controlled temperature bath containing the etchant solution (e.g., 100:1 diluted HF or hot phosphoric acid at a specific temperature, such as 180°C).^{[12][13][14]}

- Rinsing and Drying: After a predetermined time, the substrate is removed from the etchant, rinsed with deionized water, and dried with nitrogen.
- Final Thickness Measurement: The remaining film thickness is measured again.
- Calculation: The wet etch rate is calculated by dividing the change in film thickness by the etch time.

Process Workflow and Influencing Factors

The following diagram illustrates the general workflow for SiN film deposition and characterization, highlighting key factors that influence the final wet etch rate.



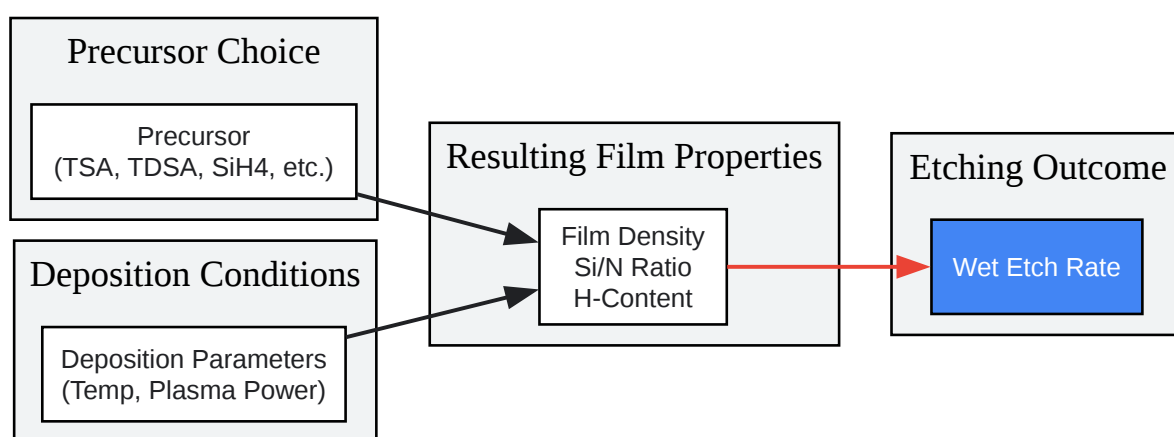
[Click to download full resolution via product page](#)

Caption: Workflow for SiN deposition and factors affecting wet etch rate.

Signaling Pathways in Wet Etching

The chemical reactions that govern the wet etching of silicon nitride in HF-based solutions are complex. The process involves the nucleophilic attack of fluoride ions on the silicon atoms within the Si-N network. The presence of hydrogen in the film, particularly in the form of Si-H and N-H bonds, can influence the etch rate. It is suggested that Si-H bonds can increase the etch rate of amorphous SiN films.[15] Furthermore, the overall film composition, including the N/Si ratio and the presence of impurities like oxygen, plays a crucial role in the susceptibility of the film to the etchant.[15]

The following diagram illustrates a simplified logical relationship of factors influencing the wet etch rate.



[Click to download full resolution via product page](#)

Caption: Key factors determining the final wet etch rate of SiN films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor | Semantic Scholar [semanticscholar.org]
- 3. High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. DSpace at KOASAS: A comparative study on the Si precursors for the atomic layer deposition of silicon nitride thin films [koasas.kaist.ac.kr]
- 10. jos.ac.cn [jos.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. cdn.wkfluidhandling.com [cdn.wkfluidhandling.com]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. The Etching of Silicon Nitride in Phosphoric Acid with Silicon Dioxide as a Mask | CoLab [colab.ws]
- 15. samothrace.eu [samothrace.eu]
- To cite this document: BenchChem. [wet etch rate comparison of SiN films from TSA and other precursors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208238#wet-etch-rate-comparison-of-sin-films-from-tsa-and-other-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com